molecular formula C14H10FN3OS B2775509 N-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207054-40-7

N-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No. B2775509
CAS RN: 1207054-40-7
M. Wt: 287.31
InChI Key: LYVBZMMMCSKPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAK-438 is a novel pyrrole derivative . It’s a first-in-class potassium-competitive acid blocker . It was selected as a drug candidate for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .

Scientific Research Applications

Mycobacterium Tuberculosis GyrB Inhibitors

A study describes the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues, including derivatives similar to "N-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide", as inhibitors of Mycobacterium tuberculosis GyrB ATPase. Among the compounds studied, specific derivatives showed promising activity against the tuberculosis bacterium without cytotoxicity at tested concentrations (Jeankumar et al., 2013).

Antimicrobial and Anti-inflammatory Activities

Another research application includes the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic moieties, starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some displaying good to moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013).

Antiproliferative Activities

Research focused on the design and synthesis of pyrazole-sulfonamide derivatives, starting from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide (1), has shown promising antiproliferative activities against HeLa and C6 cell lines. Some of these compounds demonstrated broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).

Fluorescence Applications

A study on carbon dots with high fluorescence quantum yield identified organic fluorophores as the main ingredients and fluorescence origins of N,S-CDs. This research hints at the potential use of similar compounds in creating high-efficiency fluorescent materials (Shi et al., 2016).

Kinase Inhibition and Antiproliferative Activity

Novel substituted-benzo[d]thiazole-2,4-dicarboxamides were synthesized, exhibiting kinase inhibition and antiproliferative activity against cancer cell lines. These findings suggest potential applications in cancer treatment (Gaikwad et al., 2019).

properties

IUPAC Name

N-(2-fluorophenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS/c15-10-5-1-2-6-11(10)16-13(19)12-9-20-14(17-12)18-7-3-4-8-18/h1-9H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVBZMMMCSKPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.